molecular formula C6H3ClN2OS B8814745 6-Chlorothiazolo[5,4-b]pyridin-2(1H)-one CAS No. 112523-34-9

6-Chlorothiazolo[5,4-b]pyridin-2(1H)-one

Cat. No. B8814745
Key on ui cas rn: 112523-34-9
M. Wt: 186.62 g/mol
InChI Key: HFLUEPQJJWCETM-UHFFFAOYSA-N
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Patent
US04797399

Procedure details

3-Amino-5-chloro-2-mercaptopyridine (18.8 g) was added to an ice-cooled solution of phosgene (30 g) in toluene (350 ml). 10% Aqueous solution of sodium hydroxide (300 ml) was added dropwise to the stirred mixtured for a period of 1 hour below 20° C. The final mixture was stirred for 1.5 hous at ambient temperature and then stirred for an additional 1 hour at 50° C. After cooling, the aqueous layer was adjusted to pH 4.0 with 4N hydrochloric acid. The precipitates were collected by filtration, washed with water and dried over phosphorus pentoxide to give white powder of 6-chloro-2-oxo-1,2-dihydrothiazolo[5,4-b]pyridine (15.08 g).
Quantity
18.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([SH:9])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[C:10](Cl)(Cl)=[O:11].[OH-].[Na+].Cl>C1(C)C=CC=CC=1>[Cl:8][C:6]1[CH:7]=[C:2]2[NH:1][C:10](=[O:11])[S:9][C:3]2=[N:4][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
NC=1C(=NC=C(C1)Cl)S
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for an additional 1 hour at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentoxide

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C2C(=NC1)SC(N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.08 g
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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